4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper or ruthenium .Molecular Structure Analysis
The triazole ring can exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . These isomers have different arrangements of the carbon and nitrogen atoms in the ring .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They have a high melting point and are resistant to oxidation and reduction .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
A study has shown that triazole-pyrimidine hybrids, which could potentially include “4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol”, have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine and its derivatives, which could potentially include “4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol”, have been proven to have antiviral activity . This makes them a potential target for the development of new antiviral drugs.
Anticancer Agents
Pyrimidine and its derivatives have also been shown to have anticancer activity . This suggests that “4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol” could potentially be used in the development of new anticancer drugs.
Antioxidant Agents
These compounds have been shown to have antioxidant activity , which means they could potentially be used in the development of drugs to combat oxidative stress, a key factor in many diseases.
Antimicrobial Agents
Pyrimidine and its derivatives have been shown to have antimicrobial activity , suggesting potential use in the development of new antimicrobial drugs.
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles, a class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-inflammatory & analgesic agents . As “4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound, it could potentially be used in similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUEIIMRXEFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190024 | |
Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3652-32-2 | |
Record name | 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.